4-Methoxy-2-propoxyaniline
Overview
Description
4-Methoxy-2-propoxyaniline is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Src Kinase Activity
An analogue of 4-Methoxy-2-propoxyaniline, containing a propoxy group, showed increased inhibition of Src kinase activity and Src-mediated cell proliferation (Boschelli et al., 2001).
Electroactivity in Polymeric Forms
The study of poly-(2,5-dimethoxyaniline) in different acid solutions revealed unique electroactivity and stability, indicating potential applications in electrochemical systems (Palys et al., 2000).
Antimicrobial Activity and Structural Analysis
A compound structurally similar to this compound, 4-Methoxy-N-(nitrobenzylidene)-aniline, was analyzed for its antimicrobial activity, molecular dynamics, and non-linear optical properties (Subi et al., 2022).
Oxidation to Produce Azoxyarenes
A study on the oxidation of substituted anilines, including methoxy-anilines, showed the formation of azoxyarenes, suggesting potential applications in the synthesis of complex organic compounds (Gebhardt et al., 2008).
Antiproliferative Activity Against Cancer Cells
Anilines with methoxy groups, similar to this compound, were evaluated for antiproliferative activity against cancer cells and inhibition of tubulin polymerization (Romagnoli et al., 2015).
Fenton-like Oxidation for Hazardous Methoxyanilines
The study evaluated Fenton-like oxidation as a treatment for wastewater containing methoxyanilines, indicating environmental applications (Chaturvedi & Katoch, 2020).
Properties
IUPAC Name |
4-methoxy-2-propoxyaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-3-6-13-10-7-8(12-2)4-5-9(10)11/h4-5,7H,3,6,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXDFEAATYDIAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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